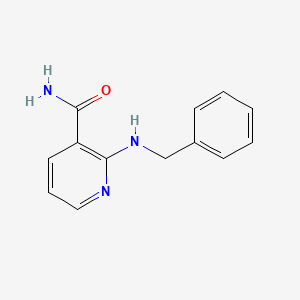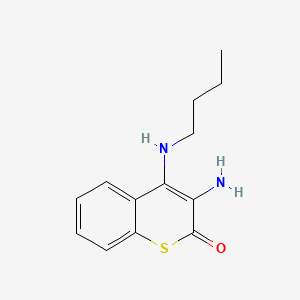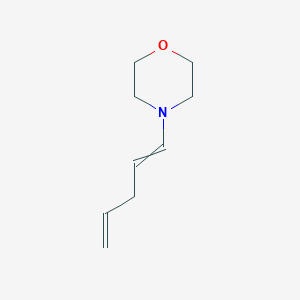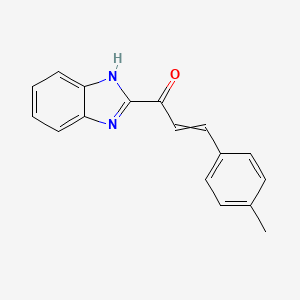
2-Benzylamino-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylamino-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the second position and a carboxamide group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-3-pyridinecarboxamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium hydroxide.
Reductive Alkylation: Another method involves the reductive alkylation of 2-aminopyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzylamino-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Pyridinecarboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzylamino-3-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It serves as a ligand in the study of enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 2-Benzylamino-3-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: A precursor in the synthesis of 2-Benzylamino-3-pyridinecarboxamide.
3-Pyridinecarboxamide: Shares the pyridinecarboxamide structure but lacks the benzylamino group.
Benzylamine: Similar in structure but lacks the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
57311-16-7 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-12(17)11-7-4-8-15-13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,17)(H,15,16) |
InChI-Schlüssel |
AZOXEVJCATWNIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)





![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)





![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

